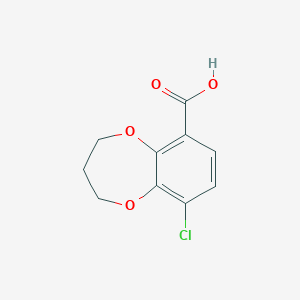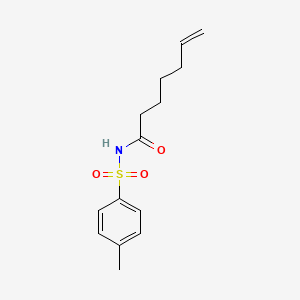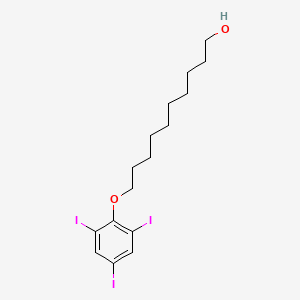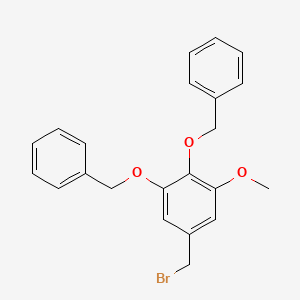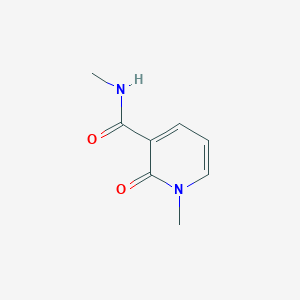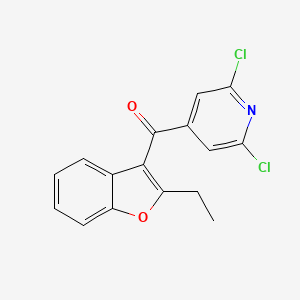
(2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone is an organic compound that features a dichloropyridine and a benzofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a palladium-catalyzed coupling reaction.
Formation of the Dichloropyridine Moiety: The dichloropyridine ring can be synthesized by condensing 2,6-dichloropyridine with acetone to form 2,6-dichloropyridine-4-methanone, followed by reaction with methanol under basic conditions.
Coupling of the Two Moieties: The final step involves coupling the benzofuran and dichloropyridine moieties under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, particularly at the positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets. The dichloropyridine moiety can interact with nucleophilic sites on proteins or enzymes, while the benzofuran moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins or enzymes, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyridine-4-methanol: Similar in structure but lacks the benzofuran moiety.
Benzofuran derivatives: Compounds containing the benzofuran ring but with different substituents.
Uniqueness
(2,6-Dichloropyridin-4-yl)(2-ethyl-1-benzofuran-3-yl)methanone is unique due to the combination of the dichloropyridine and benzofuran moieties, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
722547-45-7 |
|---|---|
Fórmula molecular |
C16H11Cl2NO2 |
Peso molecular |
320.2 g/mol |
Nombre IUPAC |
(2,6-dichloropyridin-4-yl)-(2-ethyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C16H11Cl2NO2/c1-2-11-15(10-5-3-4-6-12(10)21-11)16(20)9-7-13(17)19-14(18)8-9/h3-8H,2H2,1H3 |
Clave InChI |
ZCILOHLPICXOCO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=NC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Amino[(1Z)-2-ethyl-3-oxoisoindoline-1-ylidene]acetonitrile](/img/structure/B12524169.png)
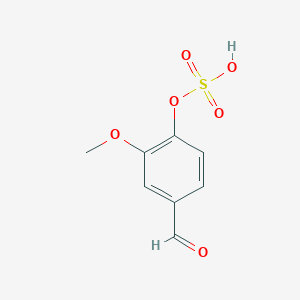

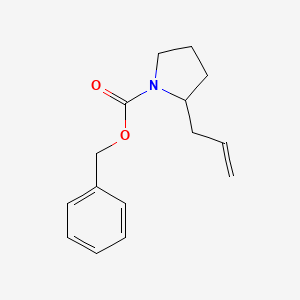
![4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12524219.png)
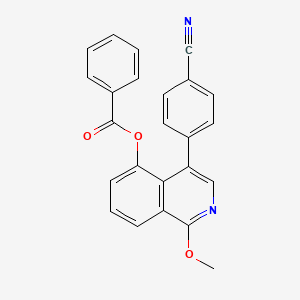
methanone](/img/structure/B12524230.png)

